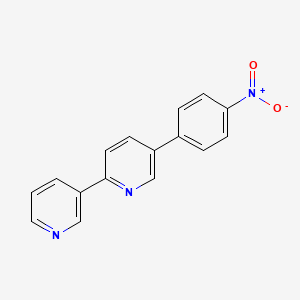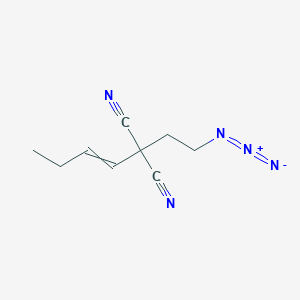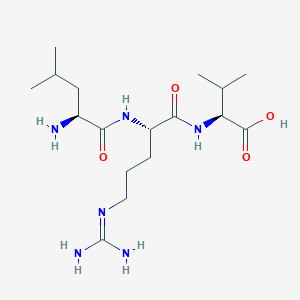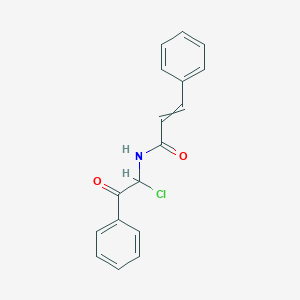
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a chloro group, a phenyl group, and an amide linkage, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide typically involves the reaction of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides and aromatic aldehyde thiosemicarbazones. This reaction produces derivatives of 5-amino-2-hydrazino-1,3-thiazole, which can undergo further recyclization and acid hydrolysis to yield substituted 3-amino-2-thiohydantoins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include thiosemicarbazides, aromatic aldehyde thiosemicarbazones, and hydrochloric acid. The reactions typically require heating and specific pH conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include derivatives of 5-amino-2-hydrazino-1,3-thiazole and substituted 3-amino-2-thiohydantoins .
Scientific Research Applications
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, making them useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloro group and the amide linkage, which facilitate various chemical transformations. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
- N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
- N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide
Uniqueness
N-(1-Chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the phenylprop-2-enamide moiety, which distinguishes it from other similar compounds.
Properties
CAS No. |
918648-69-8 |
|---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
N-(1-chloro-2-oxo-2-phenylethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H14ClNO2/c18-17(16(21)14-9-5-2-6-10-14)19-15(20)12-11-13-7-3-1-4-8-13/h1-12,17H,(H,19,20) |
InChI Key |
JIDTYJRKULVHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


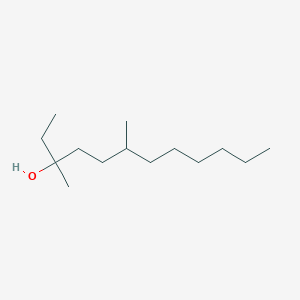
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)



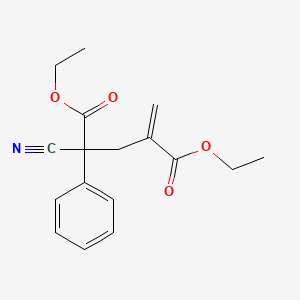
![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
